N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
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Description
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H18N4O4S2 and its molecular weight is 346.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a popular target for antibacterial agents .
Mode of Action
The compound interacts with its target, DNA gyrase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a necessary step in DNA replication . This disruption of the replication process leads to cell death .
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good absorption and distribution profiles
Result of Action
The compound’s action results in the disruption of DNA replication, leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S2/c1-9(17)13-12-14-10(8-21-12)7-11(18)15-3-5-16(6-4-15)22(2,19)20/h8H,3-7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUNOMDHVFAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.